molecular formula C4H7N3O3 B068450 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) CAS No. 183537-54-4

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)

Cat. No. B068450
M. Wt: 145.12 g/mol
InChI Key: GZZWPBGIDCDRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell walls and membranes. It also inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.

Biochemical And Physiological Effects

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of different microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agricultural chemistry, it has been shown to inhibit the growth of weeds and pests.

Advantages And Limitations For Lab Experiments

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using different analytical techniques. It also has a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)). One direction is to study its potential as a new class of antibiotics to combat antibiotic-resistant bacterial infections. Another direction is to study its potential as a new herbicide and insecticide for agricultural applications. Furthermore, its potential as a new anticancer agent and its mechanism of action need to be further studied. Finally, its potential as a new material for corrosion inhibition and flame retardancy needs to be explored.

Synthesis Methods

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) can be synthesized using different methods, including the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide. Another method involves the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide and hydrogen peroxide. Both methods result in the formation of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) with high yields.

Scientific Research Applications

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been studied for its potential applications in different fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and antitumor agent. In agricultural chemistry, it has been studied as a potential herbicide and insecticide. In material science, it has been studied for its potential applications as a corrosion inhibitor and flame retardant.

properties

CAS RN

183537-54-4

Product Name

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanol

InChI

InChI=1S/C4H7N3O3/c1-2(8)3-4(5)6-10-7(3)9/h2,8H,1H3,(H2,5,6)

InChI Key

GZZWPBGIDCDRDH-UHFFFAOYSA-N

SMILES

CC(C1=[N+](ON=C1N)[O-])O

Canonical SMILES

CC(C1=[N+](ON=C1N)[O-])O

synonyms

1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)

Origin of Product

United States

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